

# Early-Phase Clinical Development of Henagliflozin: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

#### Introduction

**Henagliflozin** is a novel, selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) developed for the treatment of type 2 diabetes mellitus (T2DM).[1] By targeting SGLT2 in the proximal tubules of the kidneys, **Henagliflozin** blocks the reabsorption of glucose, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[2] This insulin-independent mechanism of action makes it a valuable therapeutic option for managing T2DM. This technical guide provides a comprehensive overview of the early-phase clinical trial results for **Henagliflozin**, focusing on its pharmacokinetic, pharmacodynamic, and safety profiles.

#### **Mechanism of Action**

Henagliflozin selectively inhibits SGLT2, a protein responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream.[2] In patients with T2DM, the capacity for glucose reabsorption is often elevated, contributing to hyperglycemia.[2] By inhibiting SGLT2, Henagliflozin effectively reduces the renal threshold for glucose, promoting its excretion in the urine.[2] This glucosuric effect not only helps to lower plasma glucose levels but has also been associated with modest reductions in body weight and blood pressure.[2][3] The mechanism of action is independent of beta-cell function or insulin resistance.





Click to download full resolution via product page

Figure 1: Mechanism of action of **Henagliflozin** in the renal proximal tubule.



#### **Pharmacokinetics**

Early-phase studies in healthy Chinese volunteers and patients with T2DM have characterized the pharmacokinetic profile of **Henagliflozin** following single and multiple ascending doses.

# Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Studies in Healthy Subjects

Two key studies, a single ascending dose (SAD) trial (2.5-200 mg) with 80 healthy subjects and a multiple ascending dose (MAD) trial (1.25-100 mg for 10 days) with 48 healthy subjects, established the initial pharmacokinetic parameters of **Henagliflozin**.[4] The drug was found to be rapidly absorbed, with a time to maximum plasma concentration (Tmax) of 1.5-3 hours.[4] It has a half-life of 11-15 hours, and no accumulation was observed with once-daily oral administration.[4] Plasma exposure to **Henagliflozin** demonstrated dose-proportional pharmacokinetic properties over the tested ranges.[4] Urinary excretion of the parent drug was low, ranging from 3.00% to 5.13% of the administered dose.[4] The primary metabolites identified in plasma were the glucuronides M5-1, M5-2, and M5-3.[4]

| Parameter                  | Single Ascending Dose (2.5-200 mg) | Multiple Ascending Dose (1.25-100 mg) |
|----------------------------|------------------------------------|---------------------------------------|
| Tmax (hours)               | 1.5 - 3                            | Not Specified                         |
| Half-life (hours)          | 11 - 15                            | Not Specified                         |
| Accumulation               | Not Specified                      | None                                  |
| Dose Proportionality       | Yes                                | Yes                                   |
| Urinary Excretion (Parent) | 3.00% - 5.13%                      | Not Specified                         |

Table 1: Summary of Pharmacokinetic Parameters in Healthy Subjects.[4]

### **Pharmacokinetics in Patients with Type 2 Diabetes**

A study involving 30 T2DM patients randomized to receive **Henagliflozin** (5, 10, or 20 mg/day) or a placebo for 10 days provided further insights into its pharmacokinetic profile in the target population.[1] Similar to healthy subjects, **Henagliflozin** exhibited dose-proportional plasma



concentrations.[1] The half-life in this patient population ranged from 9.1 to 14 hours.[1] A steady-state plasma concentration was achieved by day 7 of treatment.[1]

| Parameter            | 5 mg Dose | 10 mg Dose | 20 mg Dose |
|----------------------|-----------|------------|------------|
| Half-life (hours)    | 9.1 - 14  | 9.1 - 14   | 9.1 - 14   |
| Time to Steady State | Day 7     | Day 7      | Day 7      |
| Dose Proportionality | Yes       | Yes        | Yes        |

Table 2: Pharmacokinetic Profile in Patients with T2DM.[1]

# Experimental Protocols Study Design for Pharmacokinetics in T2DM Patients

The study assessing pharmacokinetics and pharmacodynamics in Chinese patients with T2DM was a randomized, double-blind, placebo-controlled trial.[1]





Click to download full resolution via product page

Figure 2: Workflow of the Phase I trial in T2DM patients.

#### Methodology:

Participants: Thirty patients with T2DM were enrolled.[1]



- Randomization: Patients were randomized in a 4:1 ratio to receive either Henagliflozin or a placebo.[1]
- Dosing: Oral doses of 5, 10, or 20 mg/day of **Henagliflozin** or a placebo were administered for 10 days, with no dosing on days 2 and 3.[1]
- Assessments: Pharmacokinetic and pharmacodynamic profiles were measured on day 1 and day 10.[1]

# Pharmacodynamics Effects on Glycemic Control and Urinary Glucose Excretion

The pharmacodynamic effects of **Henagliflozin** are characterized by a dose-dependent increase in urinary glucose excretion and a reduction in plasma glucose levels.

In the study with T2DM patients, **Henagliflozin** led to a significant decrease in the 24-hour mean plasma glucose on both day 1 and day 10 of treatment.[1] Concurrently, a substantial increase in 24-hour urinary glucose excretion was observed, which also followed a dosedependent pattern.[1]

| Dose  | Change in 24h<br>Mean Plasma<br>Glucose (Day 1) | Change in 24h<br>Mean Plasma<br>Glucose (Day 10) | Increase in 24h<br>Urinary Glucose<br>Excretion (Day 1) |
|-------|-------------------------------------------------|--------------------------------------------------|---------------------------------------------------------|
| 5 mg  | -0.3 mmol/L                                     | -0.8 mmol/L                                      | 11-fold                                                 |
| 10 mg | -1.0 mmol/L                                     | -0.9 mmol/L                                      | 65-fold                                                 |
| 20 mg | -1.0 mmol/L                                     | -1.2 mmol/L                                      | 82-fold                                                 |

Table 3: Pharmacodynamic Effects in Patients with T2DM.[1]

In healthy subjects, both the SAD and MAD studies demonstrated a dose-dependent increase in 24-hour urinary glucose excretion, which appeared to reach a saturation point at doses greater than 25 mg.[4] Importantly, no significant alterations in serum glucose levels or urinary electrolyte excretion were observed in these healthy volunteers.[4]



## Safety and Tolerability

Across the early-phase clinical trials, **Henagliflozin** was generally well-tolerated. In the study involving T2DM patients, no treatment-related serious adverse events or discontinuations due to adverse events were reported.[1] Similarly, studies in healthy subjects concluded that **Henagliflozin** was well-tolerated.[4]

## **Drug-Drug Interaction Studies**

The potential for pharmacokinetic interactions between **Henagliflozin** and other commonly prescribed medications has been investigated.

- Metformin: A study in healthy Chinese male subjects showed no clinically significant pharmacokinetic interaction when Henagliflozin (25 mg) was co-administered with metformin (1000 mg). The geometric mean ratios and their 90% confidence intervals for the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) were within the standard bioequivalence range of 0.80-1.25, indicating that dose adjustments are not necessary when these drugs are used concomitantly.
- Warfarin: In a study with 16 healthy male Chinese subjects, the co-administration of
   Henagliflozin (10 mg/day) and warfarin (5 mg/day) did not result in any clinically relevant
   effects on the pharmacokinetic or pharmacodynamic properties of either drug.[5] This
   suggests that Henagliflozin and warfarin can be used together without dose adjustments.[5]

#### Conclusion

The early-phase clinical trial data for **Henagliflozin** demonstrate a predictable pharmacokinetic and pharmacodynamic profile that supports a once-daily dosing regimen.[1] The drug is rapidly absorbed, exhibits dose-proportional plasma exposure, and has a half-life that allows for sustained therapeutic effects. Its mechanism of action, the selective inhibition of SGLT2, leads to significant increases in urinary glucose excretion and reductions in plasma glucose levels in patients with T2DM.[1][2] Safety and tolerability have been favorable in the initial studies, and no clinically significant drug-drug interactions with metformin or warfarin have been identified. [1][5] These promising early results have paved the way for further clinical development of **Henagliflozin** as a new therapeutic option for the management of type 2 diabetes.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacokinetics and Pharmacodynamics of Henagliflozin, a Sodium Glucose Co-Transporter 2 Inhibitor, in Chinese Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Henagliflozein Proline? [synapse.patsnap.com]
- 3. Henagliflozin as add-on therapy to metformin in patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolerability, Pharmacokinetic, and Pharmacodynamic Profiles of Henagliflozin, a Novel Selective Inhibitor of Sodium-Glucose Cotransporter 2, in Healthy Subjects Following Singleand Multiple-dose Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Pharmacodynamic Interactions Between Henagliflozin, a Novel Selective SGLT-2 Inhibitor, and Warfarin in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early-Phase Clinical Development of Henagliflozin: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607935#early-phase-clinical-trial-results-for-henagliflozin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com